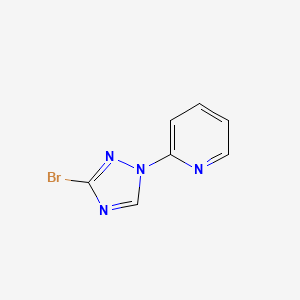











|
REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.C[O-].[Na+].[O-]S(C(F)(F)F)(=O)=O.F[N+:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CO>[Br:1][C:2]1[N:6]=[CH:5][N:4]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][N:19]=2)[N:3]=1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NNC=N1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.F[N+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow mixture was stirred at −78° C. for 1 h under argon atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
to reach ambient temperature
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 16 h at ambient temperature
|
|
Duration
|
16 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
after which time it was concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in EtOAc (100 mL)
|
|
Type
|
WASH
|
|
Details
|
the EtOAc solution washed with H2O (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine (100 mL), dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel eluting with hexane:EtOAc (90:10)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NN(C=N1)C1=NC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |